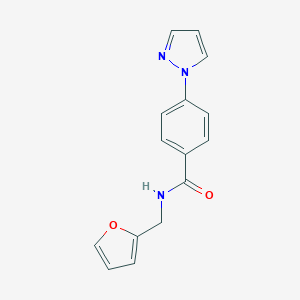![molecular formula C19H27N3O3 B230148 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane, also known as NPC-15, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pharmacology. NPC-15 is a member of the azepane family of compounds and is known to possess several unique properties that make it an attractive candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as GABA and glutamate.
Biochemical and Physiological Effects:
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been found to produce several biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of GABA in the brain, which is a neurotransmitter that is known to have inhibitory effects on neuronal activity. Additionally, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been found to reduce the levels of glutamate, which is a neurotransmitter that is known to have excitatory effects on neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane for lab experiments is its potent anticonvulsant activity. This makes it an attractive candidate for the study of epilepsy and other seizure disorders. However, one of the main limitations of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane. For example, further investigation is needed to fully understand the mechanism of action of this compound. Additionally, more research is needed to determine the optimal dosage and administration route for 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane in animal models. Finally, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane may have potential applications in the treatment of other neurological disorders, such as anxiety and depression, and further investigation is needed to explore these potential applications.
Métodos De Síntesis
The synthesis method for 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane involves several steps, including the reaction of piperidine with 3-nitrobenzaldehyde to form a Schiff base intermediate. This intermediate is then reduced using sodium borohydride to form the desired product, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane.
Aplicaciones Científicas De Investigación
1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been studied extensively for its potential applications in the field of pharmacology. It has been found to possess several unique properties that make it an attractive candidate for further investigation. For example, 1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane has been shown to exhibit potent anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy.
Propiedades
Fórmula molecular |
C19H27N3O3 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
azepan-1-yl-[1-[(3-nitrophenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C19H27N3O3/c23-19(21-11-3-1-2-4-12-21)17-8-6-10-20(15-17)14-16-7-5-9-18(13-16)22(24)25/h5,7,9,13,17H,1-4,6,8,10-12,14-15H2 |
Clave InChI |
AJDZLYNGPYTDNR-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-dimethyl-2-oxo-1-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B230139.png)
![1-[1-(3-Nitrobenzyl)piperidin-4-yl]azepane](/img/structure/B230142.png)
![1-{[1-(2-Nitrobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230143.png)
![1-Methyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B230144.png)
![1-({1-[(2-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B230145.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)
![1-[(4-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230150.png)

![[4-(4-Nitro-benzoyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B230152.png)

